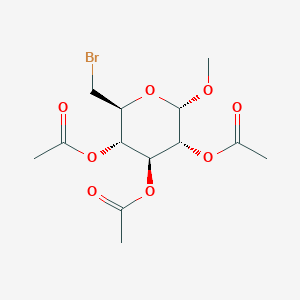
a-D-Glucopyranoside,methyl6-bromo-6-deoxy-,2,3,4-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate: is a derivative of glucopyranoside, a type of sugar molecule. This compound is characterized by the presence of a bromine atom at the 6th position and acetyl groups at the 2nd, 3rd, and 4th positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate typically involves the bromination of methyl glucopyranoside followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The acetylation step involves the use of acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted glucopyranosides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets. The bromine atom and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside
- Methyl α-D-glucopyranoside
Comparison:
- Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside has a benzoyl group instead of acetyl groups, which affects its reactivity and applications.
- Methyl α-D-glucopyranoside lacks the bromine atom and acetyl groups, making it less reactive and suitable for different applications.
The uniqueness of a-D-Glucopyranoside, methyl 6-bromo-6-deoxy-, 2,3,4-triacetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19BrO8 |
|---|---|
Molecular Weight |
383.19 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-4,5-diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19BrO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
JEEGQLMJZGMZSR-LBELIVKGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CBr |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















